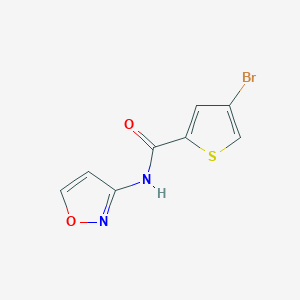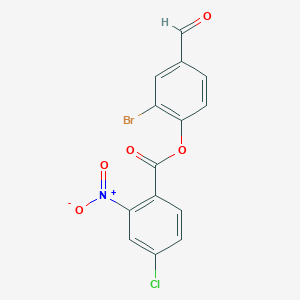
Ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antibacterial, antiviral, and anticancer activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate typically involves the following steps:
Bromination: The starting material, quinoline, undergoes bromination to introduce a bromine atom at the 6-position.
Amination: The brominated quinoline is then reacted with 2-hydroxypropylamine to introduce the hydroxypropylamino group at the 4-position.
Esterification: Finally, the carboxylic acid group at the 3-position is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve the use of catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly employed to achieve efficient and environmentally friendly production .
化学反应分析
Types of Reactions
Ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The hydroxypropylamino group can undergo oxidation to form corresponding ketones or reduction to form amines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Various substituted quinoline derivatives.
Oxidation and Reduction: Ketones or amines, depending on the reaction conditions.
Ester Hydrolysis: The corresponding carboxylic acid.
科学研究应用
Ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antiviral, and anticancer agent.
Biological Research: Used as a probe to study biological pathways and interactions.
Industrial Applications: Employed in the synthesis of other quinoline derivatives with potential therapeutic properties.
作用机制
The mechanism of action of ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes or interfere with receptor-ligand interactions, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Camptothecin: An anticancer agent with a quinoline-based structure.
Mepacrine: An antiprotozoal drug with a quinoline scaffold.
Uniqueness
Ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate is unique due to the presence of the bromine atom at the 6-position and the hydroxypropylamino group at the 4-position. These structural features contribute to its distinct chemical reactivity and potential biological activities compared to other quinoline derivatives .
属性
IUPAC Name |
ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3/c1-3-21-15(20)12-8-17-13-5-4-10(16)6-11(13)14(12)18-7-9(2)19/h4-6,8-9,19H,3,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDPYBOZFFISRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC(C)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-chlorophenyl)ethyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5231119.png)
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5231139.png)
![N-{1-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5231144.png)


![3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5231164.png)


![(3-Hydroxypiperidin-1-yl)-[5-[(4-methoxynaphthalen-1-yl)oxymethyl]-1,2-oxazol-3-yl]methanone](/img/structure/B5231208.png)
![1-(2-Fluorophenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5231213.png)

![2-(Propan-2-yloxy)ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5231223.png)
